molecular formula C7H8N2O3 B1368856 Ethyl 5-formyl-1H-imidazole-4-carboxylate CAS No. 137159-36-5

Ethyl 5-formyl-1H-imidazole-4-carboxylate

Cat. No. B1368856
M. Wt: 168.15 g/mol
InChI Key: HYBGPMFMANAJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) is an important organic compound that has been extensively studied in recent years due to its versatile applications in the fields of medicine, biochemistry, and materials science. EFIC is a derivative of imidazole, a five-membered heterocyclic compound with a nitrogen atom in the ring. EFIC has a wide range of potential applications, including in the synthesis of pharmaceuticals and other bioactive compounds, as a catalyst in organic synthesis, and as an inhibitor of enzymes.

Scientific research applications

Molecular Structures and Hydrogen Bonding

Ethyl 5-formyl-1H-imidazole-4-carboxylate derivatives have been studied for their unique molecular structures and hydrogen bonding patterns. For instance, ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate forms a chain structure through a combination of N-H...N and C-H...N hydrogen bonds (Costa et al., 2007). These molecular interactions are crucial in understanding the chemical properties and potential applications of these compounds.

Biosynthesis of Purine Nucleotides

Ethyl 5-formyl-1H-imidazole-4-carboxylate plays a role in the biosynthesis of purine nucleotides. It has been reported that derivatives of this compound can be converted into 5-amino-1-(2-pyridyl)-imidazole-4-carboxylic acid, a key intermediate in the biosynthesis of purine nucleotides (Cusack et al., 1980).

Formation of Imidazole Derivatives

The compound also plays a role in the formation of various imidazole derivatives. For example, dimerization of ethyl α-amino-α-cyanoacetate yields diethyl 5-aminoimidazole-2,4-dicarboxylate, highlighting the compound's reactivity in forming diverse imidazole-based structures (Robinson & Shaw, 1972).

Crystal Structure Analysis

The study of the crystal structures of ethyl 5-formyl-1H-imidazole-4-carboxylate derivatives provides insights into their physical and chemical properties. The hydrolysis of related compounds has been investigated to understand their crystalline forms and the hydrogen bonding networks they form (Wu, Liu, & Ng, 2005).

Synthesis and Modification

Ethyl 5-formyl-1H-imidazole-4-carboxylate derivatives have been synthesized and modified for various applications. For instance, the synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate shows the versatility of this compound in creating different chemical structures (Shen Zheng-rong, 2007).

Role in Antifungal Agents

Some derivatives of ethyl 5-formyl-1H-imidazole-4-carboxylate have been explored for their antifungal properties. Research on compounds like 1-(1-indanyl)imidazole-5-carboxylates and 1-(1-tetralyl)imidazole-5-carboxylates, synthesized from similar chemical structures, indicates potential antifungal applications (Godefroi et al., 1967).

properties

IUPAC Name

ethyl 5-formyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)6-5(3-10)8-4-9-6/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBGPMFMANAJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566904
Record name Ethyl 5-formyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-formyl-1H-imidazole-4-carboxylate

CAS RN

137159-36-5
Record name Ethyl 5-formyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-formyl-1H-imidazole-4-carboxylate
Reactant of Route 2
Ethyl 5-formyl-1H-imidazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-formyl-1H-imidazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-formyl-1H-imidazole-4-carboxylate
Reactant of Route 5
Ethyl 5-formyl-1H-imidazole-4-carboxylate
Reactant of Route 6
Ethyl 5-formyl-1H-imidazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.